2-(2-Oxo-3-(2-(2-(phenylamino)acetyl)hydrazono)indolin-1-yl)acetic acid
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Overview
Description
2-(2-Oxo-3-(2-(2-(phenylamino)acetyl)hydrazono)indolin-1-yl)acetic acid is a complex organic compound featuring an indole core structure. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxo-3-(2-(2-(phenylamino)acetyl)hydrazono)indolin-1-yl)acetic acid typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Introduction of the Hydrazono Group: The hydrazono group is introduced by reacting the indole derivative with hydrazine derivatives under controlled conditions.
Acetylation: The phenylamino group is acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Final Coupling: The final step involves coupling the acetylated phenylamino group with the indole core, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the hydrazono group, converting it to hydrazine or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution can be facilitated by reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinone derivatives, while reduction can yield various amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-Oxo-3-(2-(2-(phenylamino)acetyl)hydrazono)indolin-1-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities .
Industry
Industrially, this compound can be used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(2-Oxo-3-(2-(2-(phenylamino)acetyl)hydrazono)indolin-1-yl)acetic acid involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The phenylamino and hydrazono groups can further enhance these interactions by forming hydrogen bonds and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a simpler structure but similar indole core.
2-Phenylindole: Another indole derivative with a phenyl group, used in various chemical and biological studies.
Indole-2-carboxylic acid: A simpler indole derivative with a carboxylic acid group.
Uniqueness
What sets 2-(2-Oxo-3-(2-(2-(phenylamino)acetyl)hydrazono)indolin-1-yl)acetic acid apart is its complex structure, which allows for a wide range of chemical modifications and interactions. This makes it a versatile compound for various scientific applications.
Properties
CAS No. |
350795-40-3 |
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Molecular Formula |
C18H16N4O4 |
Molecular Weight |
352.3 g/mol |
IUPAC Name |
2-[3-[(2-anilinoacetyl)diazenyl]-2-hydroxyindol-1-yl]acetic acid |
InChI |
InChI=1S/C18H16N4O4/c23-15(10-19-12-6-2-1-3-7-12)20-21-17-13-8-4-5-9-14(13)22(18(17)26)11-16(24)25/h1-9,19,26H,10-11H2,(H,24,25) |
InChI Key |
UXCMNRIGTBSFET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCC(=O)N=NC2=C(N(C3=CC=CC=C32)CC(=O)O)O |
Origin of Product |
United States |
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